molecular formula C9H11ClN2O3 B3822845 1-[(2-Chloro-4-nitrophenyl)amino]propan-2-ol

1-[(2-Chloro-4-nitrophenyl)amino]propan-2-ol

Cat. No.: B3822845
M. Wt: 230.65 g/mol
InChI Key: TXCFCSJFJWGSPS-UHFFFAOYSA-N
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Description

1-[(2-Chloro-4-nitrophenyl)amino]propan-2-ol is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to an amino group and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chloro-4-nitrophenyl)amino]propan-2-ol typically involves the reaction of 2-chloro-4-nitroaniline with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate aziridine, which subsequently undergoes ring-opening to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chloro-4-nitrophenyl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products:

    Oxidation: Formation of 1-[(2-Chloro-4-nitrophenyl)amino]propan-2-one.

    Reduction: Formation of 1-[(2-Chloro-4-aminophenyl)amino]propan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

  • 1-[(2-Chloro-4-nitrophenyl)amino]ethanol
  • 1-[(2-Chloro-4-nitrophenyl)amino]butan-2-ol
  • 1-[(2-Chloro-4-nitrophenyl)amino]pentan-2-ol

Comparison: Compared to its analogs, 1-[(2-Chloro-4-nitrophenyl)amino]propan-2-ol is unique due to its specific structural configuration, which influences its reactivity and interaction with biological targets. The presence of the propanol moiety provides distinct physicochemical properties, making it suitable for specific applications where other analogs may not be as effective.

Properties

IUPAC Name

1-(2-chloro-4-nitroanilino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3/c1-6(13)5-11-9-3-2-7(12(14)15)4-8(9)10/h2-4,6,11,13H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCFCSJFJWGSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=C(C=C(C=C1)[N+](=O)[O-])Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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